T-2307

Description

Properties

CAS No. |

873546-38-4 |

|---|---|

Molecular Formula |

C25H48Cl3N5O7 |

Molecular Weight |

637.0 g/mol |

IUPAC Name |

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide;pentahydrate;trihydrochloride |

InChI |

InChI=1S/C25H35N5O2.3ClH.5H2O/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29;;;;;;;;/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29);3*1H;5*1H2 |

InChI Key |

DIOMKOCDIBAKRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N.O.O.O.O.O.Cl.Cl.Cl |

Other CAS No. |

873546-38-4 |

Synonyms |

T-2307 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of T-2307 on Fungal Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent demonstrating potent, broad-spectrum activity against a range of clinically significant fungal pathogens, including species resistant to existing therapies.[1][2][3][4] Its unique mechanism of action, which selectively targets fungal mitochondria, positions it as a promising candidate in the ongoing search for new antifungal drugs.[5][6] This technical guide provides a comprehensive overview of the core mechanism by which this compound exerts its antifungal effects, focusing on its interaction with the fungal mitochondrial electron transport chain, the subsequent impact on mitochondrial membrane potential, and the consequential disruption of cellular energy production. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in the field.

Core Mechanism of Action: Targeting the Fungal Powerhouse

This compound's primary mode of action is the disruption of mitochondrial function in fungal cells.[2][5][6] This process can be delineated into a series of sequential events, beginning with the drug's entry into the fungal cell and culminating in the inhibition of cellular growth.

Cellular Uptake

This compound is actively transported into fungal cells, such as Candida albicans, via a high-affinity spermine and spermidine carrier regulated by Agp2.[1][7] This specific uptake mechanism contributes to the selective accumulation of the drug within fungal cells, a key factor in its favorable safety profile.[5][7]

Inhibition of the Electron Transport Chain

Once inside the fungal cell, this compound targets the mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and ATP production. Specifically, this compound inhibits the activity of Complex III (ubiquinol-cytochrome c reductase) and Complex IV (cytochrome c oxidase) .[1][8][9] This inhibition disrupts the normal flow of electrons, a process essential for generating the proton gradient across the inner mitochondrial membrane.[7][8]

dot

References

- 1. Isolation of Mitochondria from Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem-agilent.com [chem-agilent.com]

- 6. Isolation of yeast mitochondria by differential centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of Mitochondria from Yeast Cells [jove.com]

- 8. wklab.org [wklab.org]

- 9. google.com [google.com]

Early Research on the Antifungal Properties of T-2307: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on the novel antifungal agent T-2307. The document focuses on its core antifungal properties, mechanism of action, and preclinical efficacy, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts.

Introduction

This compound, a novel arylamidine compound, has emerged as a promising candidate in the fight against invasive fungal infections.[1][2][3][4][5][6] Early research has demonstrated its potent and broad-spectrum antifungal activity against a wide range of clinically significant pathogens, including species of Candida, Cryptococcus, and Aspergillus.[2][3][4][5][6][7] Notably, this compound exhibits efficacy against strains resistant to existing antifungal drugs, such as azole- and echinocandin-resistant Candida species.[8][9] Developed by Toyama Chemical Co., Ltd., this compound has a unique mechanism of action that differentiates it from other antifungal classes.[1][3] This guide synthesizes the foundational preclinical data that underscore the potential of this compound as a future therapeutic agent.

Mechanism of Action

This compound's primary antifungal effect stems from its ability to selectively disrupt mitochondrial function in fungal cells.[1][3][5][10] The compound is actively transported into yeast cells via a specific polyamine transporter.[11][12] Once inside, it targets the mitochondrial respiratory chain, leading to a collapse of the mitochondrial membrane potential.[3][5][8][9][10][13] This disruption of mitochondrial function results in a depletion of intracellular ATP, ultimately inhibiting fungal growth.[12] Studies have shown that this compound has a high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a favorable safety profile.[3][5][8][9][10][11] Specifically, this compound has been shown to inhibit respiratory chain complexes III and IV in yeast mitochondria.[11][12]

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from early studies.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Various Fungal Species

| Fungal Species | This compound MIC Range (μg/mL) | Fluconazole MIC Range (μg/mL) | Voriconazole MIC Range (μg/mL) | Micafungin MIC Range (μg/mL) | Amphotericin B MIC Range (μg/mL) |

| Candida species | 0.00025 - 0.0078 | - | - | - | - |

| Cryptococcus neoformans | 0.0039 - 0.0625 | - | - | - | - |

| Aspergillus species | 0.0156 - 4 | - | - | - | - |

| Malassezia furfur | 0.0039 | >64 | 0.0625 | >16 | 0.5 |

| Fusarium solani | 0.125 | >64 | 16 | >16 | 2 |

| Data sourced from multiple studies.[2][4][6] |

Table 2: In Vitro Activity of this compound against Fluconazole-Resistant Candida albicans

| Strain Type | This compound MIC Range (μg/mL) |

| Fluconazole-Resistant C. albicans | 0.0005 - 0.001 |

| Fluconazole-Susceptible-Dose-Dependent C. albicans | 0.0005 - 0.001 |

| This data indicates no cross-resistance with fluconazole.[2][6] |

Table 3: In Vitro Activity of this compound against Cryptococcus gattii

| Metric | This compound (mg/L) |

| MIC Range | 0.0078 - 0.0625 |

| MIC50 | 0.0313 |

| MIC90 | 0.0625 |

| Geometric Mean MIC | 0.0394 |

| Data from a study on 15 clinical isolates.[1] |

Quantitative Data: In Vivo Efficacy

Preclinical in vivo studies in murine models of disseminated fungal infections have demonstrated the potent therapeutic effect of this compound.

Table 4: In Vivo Efficacy of this compound in Murine Models of Disseminated Mycoses

| Infection Model | 50% Effective Dose (ED50) of this compound (mg/kg/dose) |

| Disseminated Candidiasis (C. albicans) | 0.00755 |

| Disseminated Cryptococcosis (C. neoformans) | 0.117 |

| Disseminated Aspergillosis (A. fumigatus) | 0.391 |

| This compound was found to be considerably more active than micafungin and amphotericin B against candidiasis and more active than amphotericin B against cryptococcosis.[2][4][6] |

Table 5: Survival Rates in a Murine Model of Systemic Cryptococcosis (C. neoformans)

| This compound Dose (mg/kg, once daily) | Survival Rate |

| 0.1 | 60% |

| 0.3 | 70% |

| 1 | 100% |

| This study demonstrated a dose-dependent improvement in survival.[8][13] |

Experimental Protocols

The following section details the methodologies employed in the early research to determine the antifungal properties of this compound.

In Vitro Susceptibility Testing

-

Methodology: Broth microdilution testing was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) documents M27-A2 for yeasts and M38-A for filamentous fungi.[6]

-

Medium: RPMI 1640 medium buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS) buffer was used for most organisms.[6]

-

Inoculum Preparation: Fungal inocula were prepared to achieve a final concentration as specified by the respective CLSI guidelines.

-

Incubation: Microtiter plates were incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts).

-

Endpoint Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the growth control. For some fungi like Candida glabrata, a "trailing effect" (partial growth inhibition at concentrations above the MIC) was noted.[8][14][15] This was sometimes addressed by modifying the glucose concentration in the medium or using a colorimetric indicator like Alamar blue for easier endpoint determination.[14][15]

References

- 1. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

T-2307: A Technical Guide to a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2307 is a novel arylamidine antifungal agent with potent, broad-spectrum activity against a wide range of clinically significant fungal pathogens.[1][2][3][4] Its unique mechanism of action, which involves the disruption of the fungal mitochondrial membrane potential, sets it apart from existing antifungal drug classes.[2][5][6] This document provides a comprehensive technical overview of this compound, including its chemical structure and properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical Structure and Properties

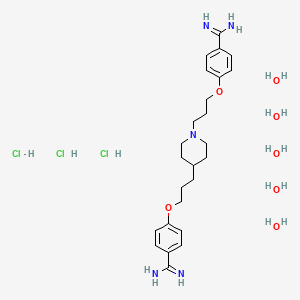

This compound, chemically known as 4-{3-[1-(3-{4-[amino(imino)methyl]phenoxy}propyl)piperidin-4-yl]propoxy}benzamide, is an aromatic diamidine compound.[5][6] The chemical structure of this compound is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigational Antifungal Agent T-2307

Audience: Researchers, scientists, and drug development professionals.

Abstract: T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent currently in clinical development. It possesses a unique mechanism of action, targeting fungal mitochondria and exhibiting potent broad-spectrum activity against a wide range of clinically significant pathogens, including drug-resistant strains. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data from in vitro and in vivo studies, and the methodologies of key experiments.

Core Mechanism of Action

This compound is a next-generation arylamidine that demonstrates a highly selective and potent fungicidal effect by disrupting mitochondrial function.[1][2] Unlike conventional antifungals, its primary target is the fungal mitochondrial membrane.[3] The mechanism involves a multi-step process that leads to a rapid collapse of mitochondrial membrane potential (MMP), cessation of ATP production, and subsequent cell death.[4][5]

The key steps are as follows:

-

Selective Uptake: this compound is actively transported into the fungal cell via high-affinity polyamine transporters (e.g., for spermine and spermidine).[4][5] This leads to a significant accumulation within the fungal cytoplasm, with concentrations reaching over 3,000 to 5,000 times that of the extracellular medium.[3][5]

-

Mitochondrial Targeting: Once inside the cell, this compound targets the mitochondria.[5]

-

Disruption of Membrane Potential: The compound directly causes the collapse of the mitochondrial membrane potential.[1][6] This effect is highly selective for fungal mitochondria; concentrations required to disrupt the MMP in yeast are significantly lower than those needed to affect mammalian mitochondria.[1][3] For instance, this compound collapsed the MMP in isolated S. cerevisiae mitochondria at 20-30 µM but had no effect on isolated rat liver mitochondria at concentrations up to 10 mM, demonstrating a selectivity of over 500-fold.[2][4][6]

-

Inhibition of Respiratory Chain: The collapse of the MMP is associated with the inhibition of mitochondrial respiratory chain complexes, specifically Complexes III and IV.[4]

-

ATP Depletion and Cell Death: The disruption of the respiratory chain halts ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[4][5]

Preclinical Data

This compound has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal pathogens.

In Vitro Activity

The drug exhibits very low Minimum Inhibitory Concentrations (MICs) against yeasts and molds, including species resistant to standard-of-care agents like fluconazole and echinocandins.[7][8][9]

| Fungal Species | MIC Range (µg/mL) | Key Findings |

| Candida species | 0.00025 - 0.0078 | Potent activity against C. albicans, C. glabrata, and emerging pathogens like C. auris.[2][7] |

| Fluconazole-Resistant C. albicans | 0.0005 - 0.001 | No cross-resistance observed with azole-resistant strains.[9] |

| Echinocandin-Resistant Candida | 0.008 - 0.0135 (GM) | Activity is maintained against isolates with Fks mutations.[8] |

| Cryptococcus neoformans | 0.0039 - 0.0625 | Potent activity observed.[7][9] |

| Cryptococcus gattii | 0.0078 - 0.0625 | Maintained potent activity against this species.[10] |

| Aspergillus species | 0.0156 - 4 | Activity noted against A. fumigatus and other species.[7][8] |

GM: Geometric Mean

In Vivo Efficacy

Animal models of disseminated fungal infections have confirmed the potent activity of this compound, showing significant improvements in survival and reduction in fungal burden at low doses.[7][8]

| Infection Model (Mouse) | Pathogen | This compound ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) |

| Disseminated Candidiasis | C. albicans | 0.00755 | Micafungin: 0.128Amphotericin B: 0.0466 |

| Disseminated Cryptococcosis | C. neoformans | 0.117 | Amphotericin B: >1 |

| Disseminated Aspergillosis | A. fumigatus | 0.391 | Micafungin: 0.150Amphotericin B: 0.283 |

ED₅₀: 50% Effective Dose required to prevent mortality.[7][8][9]

In a murine model of disseminated candidiasis caused by C. glabrata, this compound at a dose of 0.05 mg/kg/day significantly reduced the fungal viable count in the kidneys.[11] Similarly, in a model of pulmonary cryptococcosis from C. gattii, a 2 mg/kg/day dose of this compound significantly reduced the fungal burden in both the lungs and brain.[8][10]

Detailed Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of this compound.

In Vitro Antifungal Susceptibility Testing

In vitro activity is typically determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for molds).[12]

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

-

Incubation: The prepared fungal inoculum is added to each well. Plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The MIC is determined as the lowest drug concentration showing prominent inhibition of growth compared to the drug-free control well. For some species like C. glabrata, a "trailing effect" (partial inhibition over a range of concentrations) has been noted, requiring careful endpoint reading at 24 hours or the use of modified media.[11]

Murine Model of Disseminated Fungal Infection

This protocol outlines a common workflow for assessing the in vivo efficacy of this compound.[9]

-

Animal Model: Immunocompetent or immunosuppressed (e.g., neutropenic, induced by cyclophosphamide) mice (e.g., ICR strain) are used.[9][13][14]

-

Infection: Mice are infected via intravenous (lateral tail vein) injection of a suspension of the fungal pathogen (e.g., 1 x 10⁴ to 1 x 10⁵ CFU/mouse).[9]

-

Treatment: Treatment with this compound or a comparator drug begins shortly after infection (e.g., 2 hours post-infection). The drug is typically administered subcutaneously once daily for a set period (e.g., 7 days).[9]

-

Efficacy Assessment:

-

Survival Study: A cohort of animals is monitored for a defined period (e.g., 14-28 days), and survival rates are recorded to calculate the ED₅₀.

-

Fungal Burden Study: A separate cohort is euthanized at a specific time point (e.g., 24 hours after the final dose). Organs (kidneys, lungs, brain) are harvested, homogenized, and plated on agar to determine the fungal burden (CFU/gram of tissue).[11]

-

-

Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are compared between treated and control groups using statistical tests like the Dunnett multiple-comparison test.[11]

Clinical Development Status

This compound (as ATI-2307) has successfully completed Phase I clinical trials, and as of recent reports, is undergoing Phase II development.[8][15] While detailed data from human studies are not yet widely published, the agent's novel mechanism, potent preclinical activity, and high selectivity for fungal targets position it as a promising candidate for treating severe and drug-resistant invasive fungal infections.[2][15]

References

- 1. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - Toward a humanized mouse model of Pneumocystis pneumonia [insight.jci.org]

- 14. Pneumocystis Pneumonia: Pitfalls and Hindrances to Establishing a Reliable Animal Model [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

T-2307: A Deep Dive into its Selective Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

T-2307, an investigational arylamidine antifungal agent, has demonstrated significant promise in combating a wide range of fungal pathogens, including strains resistant to existing therapies.[1][2] This technical guide explores the core mechanism behind this compound's selective activity against fungal cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Action: Selective Disruption of Fungal Mitochondria

The primary mechanism underpinning the antifungal efficacy of this compound is its ability to selectively disrupt the mitochondrial function in fungal cells, leading to a collapse of the mitochondrial membrane potential (MMP).[1][3] This targeted action results in a significant depletion of intracellular ATP, ultimately inhibiting fungal growth.[3]

The selectivity of this compound for fungal cells over mammalian cells is a key attribute. This specificity is achieved through a two-fold mechanism:

-

Targeted Uptake: this compound is actively transported into yeast cells by a specific polyamine transporter system, leading to a substantial intracellular concentration of the drug—reportedly over 3,000-fold higher than the extracellular medium in Candida albicans.[3][4] This transporter is not prominent in mammalian cells.[5]

-

Differential Mitochondrial Sensitivity: this compound exhibits a greater inhibitory effect on fungal mitochondrial respiratory chain complexes, specifically complexes III and IV, compared to their mammalian counterparts.[4][6] Studies have shown that this compound has little to no effect on the mitochondrial function of isolated rat liver mitochondria.[3][7]

Quantitative Data: In Vitro and In Vivo Efficacy

The potent and broad-spectrum activity of this compound has been demonstrated against a variety of clinically significant fungal species. The following tables summarize the in vitro susceptibility and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Species | MIC Range (μg/mL) | Reference(s) |

| Candida species | 0.00025 - 0.0078 | [8][9] |

| Cryptococcus neoformans | 0.0039 - 0.0625 | [8][9] |

| Aspergillus species | 0.0156 - 4 | [8][9] |

| Echinocandin-Resistant Candida albicans | Potent in vitro activity | [10] |

| Azole- and Echinocandin-Resistant Candida species | Active | [1] |

| Candida auris | Active | [1] |

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: In Vivo Efficacy of this compound in Murine Models of Fungal Infections

| Infection Model | 50% Effective Dose (ED₅₀) (mg/kg) | Reference(s) |

| Disseminated Candidiasis | 0.00755 | [8] |

| Disseminated Cryptococcosis | 0.117 | [8] |

| Disseminated Aspergillosis | 0.391 | [8] |

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selective antifungal activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound stock solution

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

-

Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. A trailing effect, which is the partial inhibition of growth over a range of concentrations above the MIC, has been noted for some species like Candida glabrata.[1][11]

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol utilizes a fluorescent dye to assess the impact of this compound on the MMP of fungal cells.

Objective: To determine if this compound disrupts the mitochondrial membrane potential in fungal cells.

Materials:

-

Fungal cells

-

This compound

-

MitoTracker Red CMXRos or a similar potentiometric fluorescent dye

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture fungal cells to the mid-logarithmic phase.

-

Treat the cells with various concentrations of this compound for a specified duration. A positive control for MMP collapse, such as the protonophore CCCP, should be included.

-

Incubate the treated and untreated cells with the MitoTracker dye. The dye accumulates in active mitochondria with an intact membrane potential.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells indicates a collapse of the MMP.[7]

Protocol 3: Measurement of Intracellular ATP Levels

This protocol quantifies the effect of this compound on cellular energy production.

Objective: To measure the intracellular ATP concentration in fungal cells following treatment with this compound.

Materials:

-

Fungal cells

-

This compound

-

ATP bioluminescence assay kit

Procedure:

-

Grow fungal cells to the desired density.

-

Expose the cells to different concentrations of this compound for a defined period.

-

Lyse the fungal cells to release the intracellular ATP.

-

Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction, to measure the ATP concentration.

-

Measure the luminescence using a luminometer. A dose-dependent decrease in luminescence in the this compound-treated samples compared to the control indicates a reduction in intracellular ATP levels.[3]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action and a typical experimental workflow.

Caption: Mechanism of this compound's selective antifungal activity.

Caption: Workflow for assessing the selective activity of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

T-2307: An In-Depth Technical Guide to its Initial In Vitro Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro spectrum of activity of T-2307, a novel arylamidine antifungal agent. This compound has demonstrated potent and broad-spectrum activity against a range of clinically significant fungal pathogens, including species resistant to existing antifungal drugs.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.

In Vitro Antifungal Activity of this compound

This compound exhibits potent in vitro activity against a wide variety of yeasts and molds. Its efficacy has been demonstrated against several species of Candida, Cryptococcus, and Aspergillus.[2][3]

Table 1: In Vitro Activity of this compound Against Candida Species

| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida species | 0.00025 - 0.0078 | [2][4] | ||

| Candida albicans (including fluconazole-resistant strains) | 0.0005 - 0.001 | [3] |

Table 2: In Vitro Activity of this compound Against Cryptococcus Species

| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Cryptococcus neoformans | 0.0039 - 0.0625 | [2][4] | |||

| Cryptococcus gattii (15) | 0.0078 - 0.0625 | 0.0313 | 0.0625 | 0.0394 | [5] |

Table 3: In Vitro Activity of this compound Against Aspergillus and Other Molds

| Organism (Number of Isolates) | MIC Range (µg/mL) | Reference |

| Aspergillus species | 0.0156 - 4 | [2][4] |

| Fusarium solani | 0.125 | [1] |

| Lichtheimia corymbifera | 0.5 | [1] |

Mechanism of Action

This compound exhibits a novel mechanism of action, selectively targeting fungal mitochondria.[6][7] The drug is actively transported into yeast cells and subsequently disrupts the mitochondrial membrane potential. This leads to a collapse of mitochondrial function, depletion of intracellular ATP, and ultimately, inhibition of fungal growth.[8][9] This selective action on fungal mitochondria contributes to its potent antifungal effect with minimal impact on mammalian cells.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

T-2307: A Technical Guide to its Development and Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with a unique mechanism of action that distinguishes it from existing classes of antifungals. This technical guide provides a comprehensive overview of the development history, timeline, and detailed mechanism of action of this compound. It includes a compilation of preclinical in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. While the compound has undergone Phase I clinical trials, detailed results from these studies are not publicly available. This document aims to serve as a critical resource for researchers and professionals in the field of antifungal drug development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This compound is an investigational antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens, including clinically important species of Candida, Cryptococcus, and Aspergillus.[1][2] Its distinct mechanism, which involves the targeted disruption of fungal mitochondrial function, offers a promising avenue for treating infections that are refractory to current therapies.[3][4] This guide details the developmental journey and the core scientific principles underlying this compound's antifungal activity.

Development History and Timeline

The development of this compound has been marked by a transition between pharmaceutical companies, reflecting the dynamic nature of drug development.

-

Early Development (Pre-2007 - 2019): this compound was originally synthesized and developed by the Japanese pharmaceutical company FUJIFILM Toyama Chemical Co., Ltd.[5] The initial research and preclinical studies were conducted during this period, with some of the earliest public presentations of the compound's activity occurring around 2007.[3] These studies established its broad-spectrum antifungal activity and its novel mechanism of action targeting fungal mitochondria.[3][6] FUJIFILM Toyama Chemical successfully advanced this compound through multiple preclinical studies and completed three Phase I clinical trials, which reportedly demonstrated that the drug was well-tolerated in humans at anticipated therapeutic doses.[7] However, the specific results of these trials have not been made publicly available.[1][8]

-

Acquisition by Appili Therapeutics (2019 - 2022): In November 2019, Appili Therapeutics Inc., a Canadian biopharmaceutical company, acquired the exclusive worldwide rights (excluding Japan) to develop and commercialize this compound, renaming it ATI-2307.[9][7] Appili's strategy was to focus on developing ATI-2307 for the treatment of cryptococcal meningitis and invasive candidiasis.[8] The company initiated activities to support a Phase II clinical trial.[7]

-

Discontinuation and Return of Rights (2022): In a strategic reprioritization of its portfolio, Appili Therapeutics announced in November 2022 that it would discontinue the development of ATI-2307 and return the rights to FUJIFILM Toyama Chemical.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Candida species | 0.00025 - 0.0078 | [2] |

| Cryptococcus neoformans | 0.0039 - 0.0625 | [2] |

| Aspergillus species | 0.0156 - 4 | [1][2] |

| Fluconazole-Resistant C. albicans | 0.0005 - 0.001 | [2] |

| Echinocandin-Resistant C. glabrata | Maintained potent activity | [11] |

| Cryptococcus gattii | 0.0078 - 0.0625 | [12] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Fungal Infections

| Infection Model | Fungal Species | Efficacy Endpoint | This compound Dose | Results | Reference(s) |

| Disseminated Candidiasis | C. albicans | 50% Effective Dose (ED₅₀) | 0.00755 mg/kg | Significantly more active than micafungin and amphotericin B | [2] |

| Disseminated Cryptococcosis | C. neoformans | 50% Effective Dose (ED₅₀) | 0.117 mg/kg | More active than amphotericin B | [2] |

| Disseminated Aspergillosis | Aspergillus fumigatus | 50% Effective Dose (ED₅₀) | 0.391 mg/kg | Comparable to micafungin and amphotericin B | [2] |

| Invasive Candidiasis | Echinocandin-Resistant C. glabrata | Fungal Burden in Kidneys | 0.75, 1.5, 3, or 6 mg/kg/day | Significant reduction in fungal burden compared to control | [11] |

| Pulmonary Cryptococcosis | C. gattii | Fungal Burden in Lungs and Brain | 2 mg/kg/day | Significantly reduced viable counts | [1] |

Table 3: In Vivo Efficacy of ATI-2307 in a Rabbit Model of Cryptococcal Meningoencephalitis

| Treatment Group | Dosing Regimen | Key Findings | Reference(s) |

| ATI-2307 (1, 2, or 3 mg/kg) | Daily subcutaneous injection | Reduced yeast burden in cerebrospinal fluid (CSF) and brain tissue compared to controls. | [13][14] |

| ATI-2307 (1 mg/kg) + Fluconazole (80 mg/kg) | Daily subcutaneous (ATI-2307) and oral (Fluconazole) | Reduced CSF fungal burden below the limit of detection. | [13][14] |

| ATI-2307 (2 mg/kg) | 3 daily doses | A large reduction in fungal burden was sustained for one week after cessation of dosing. | [13][14] |

Mechanism of Action

This compound exerts its antifungal effect through a multi-step process that ultimately leads to the collapse of fungal mitochondrial function and subsequent cell death.

Fungal-Specific Uptake

This compound is actively transported into fungal cells via a high-affinity spermine and spermidine carrier system that is regulated by the protein Agp2.[15] This transport mechanism is not prominent in mammalian cells, which contributes to the selective toxicity of this compound for fungi.[9]

Disruption of Mitochondrial Membrane Potential

Once inside the fungal cell, this compound targets the mitochondria. It has been demonstrated to cause a rapid collapse of the mitochondrial membrane potential (ΔΨm).[3][4] This disruption is a critical event, as the mitochondrial membrane potential is essential for ATP synthesis and other vital mitochondrial functions.

Inhibition of the Electron Transport Chain

The collapse of the mitochondrial membrane potential is a consequence of this compound's inhibitory effect on the mitochondrial respiratory chain. Specifically, this compound has been shown to inhibit complexes III and IV of the electron transport chain.[4][15] This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping and a subsequent drop in the membrane potential.

Depletion of Cellular ATP

The inhibition of the electron transport chain and the collapse of the mitochondrial membrane potential directly impact the production of ATP, the primary energy currency of the cell. Studies have shown that treatment with this compound leads to a significant decrease in intracellular ATP levels in fungal cells.[4][15] This energy depletion ultimately results in the cessation of cellular growth and viability.

Experimental Protocols

In Vitro Susceptibility Testing

-

Method: Broth microdilution testing is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Media: RPMI 1640 medium buffered with MOPS is commonly used.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum is prepared in sterile saline or water and adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in the test medium.

-

Incubation: Microtiter plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.

Murine Model of Disseminated Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic ICR mice) are commonly used. Neutropenia can be induced by intraperitoneal injections of cyclophosphamide.

-

Inoculum Preparation: Candida species are grown in a suitable broth, washed, and resuspended in sterile saline. The inoculum is adjusted to a specific concentration (e.g., 1 x 10⁶ CFU/mL).

-

Infection: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum.

-

Treatment: this compound is administered, typically via subcutaneous injection, at various doses starting at a specified time post-infection (e.g., 24 hours). A vehicle control group is included.

-

Endpoint Assessment: The primary endpoint is often the fungal burden in target organs, such as the kidneys. At a predetermined time point (e.g., day 8 post-infection), mice are euthanized, and the kidneys are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

Mitochondrial Membrane Potential Assay

-

Principle: This assay utilizes a fluorescent dye, such as MitoTracker Red CMXRos, that accumulates in mitochondria in a membrane potential-dependent manner. A loss of mitochondrial membrane potential results in a decrease in fluorescence intensity.

-

Cell Preparation: Fungal cells are grown to the mid-logarithmic phase in a suitable medium.

-

Treatment: Cells are incubated with varying concentrations of this compound for a specified period. A known mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenylhydrazone), is used as a positive control.

-

Staining: The cells are then incubated with the fluorescent dye (e.g., MitoTracker Red CMXRos) in the dark.

-

Analysis: The fluorescence of individual cells is quantified using fluorescence microscopy or flow cytometry. A reduction in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a collapse of the mitochondrial membrane potential.

Visualizations

Signaling Pathway of this compound in Fungal Cells

Caption: Mechanism of action of this compound in fungal cells.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Generalized workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a promising investigational antifungal agent with a well-defined and novel mechanism of action that targets fungal mitochondrial function. Its potent in vitro and in vivo activity against a wide range of fungal pathogens, including drug-resistant strains, underscores its potential clinical utility. While the development of this compound has been paused and its rights returned to FUJIFILM Toyama Chemical, the extensive preclinical data available provide a strong foundation for its potential future development. Further disclosure of the completed Phase I clinical trial data would be invaluable in fully assessing the therapeutic potential of this unique antifungal compound. The information compiled in this technical guide serves as a comprehensive resource for the scientific and drug development communities, highlighting both the achievements in the development of this compound and the remaining knowledge gaps.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unina.it [iris.unina.it]

- 6. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. leede.ca [leede.ca]

- 8. journals.asm.org [journals.asm.org]

- 9. appilitherapeutics.com [appilitherapeutics.com]

- 10. appilitherapeutics.com [appilitherapeutics.com]

- 11. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 605. Efficacy and pharmacokinetics-pharmacodynamics of ATI-2307 in a rabbit model of cryptococcal meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

T-2307 In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of T-2307, a novel arylamidine antifungal agent. This compound exhibits a broad spectrum of activity by selectively disrupting the mitochondrial function in fungal cells.[1][2] Accurate and reproducible susceptibility data are crucial for its continued development and potential clinical application.

Mechanism of Action

This compound is actively transported into fungal cells via a polyamine transporter.[2][3] Once inside, it targets the mitochondrial respiratory chain, specifically inhibiting complexes III and IV.[3][4] This inhibition leads to a collapse of the mitochondrial membrane potential, a subsequent decrease in intracellular ATP levels, and ultimately, the cessation of cell growth.[2][3] This targeted action on fungal mitochondria, with little effect on mammalian mitochondrial function, underscores its potential as a selective antifungal agent.[1][2]

Caption: Mechanism of action of this compound in fungal cells.

In Vitro Activity Spectrum

This compound has demonstrated potent activity against a wide range of clinically important fungal pathogens, including species resistant to existing antifungal agents.[5][6][7]

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida species | 0.00025 - 0.0078 | [5][8] |

| Cryptococcus neoformans | 0.0039 - 0.0625 | [5][8] |

| Cryptococcus gattii | 0.0078 - 0.0625 | [6] |

| Aspergillus species | 0.0156 - 4 | [5][6] |

| Fusarium solani | 0.125 | [6] |

| Lichtheimia corymbifera | 0.5 | [6] |

Experimental Protocols

The following protocols are based on the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Broth Microdilution Method for Yeasts (e.g., Candida, Cryptococcus)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

1. Media Preparation:

-

Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Sterilize by filtration.

2. Inoculum Preparation:

-

Subculture the yeast isolate onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted inoculum in the RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and further dilute it in RPMI 1640 medium.

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate to achieve the desired final concentration range.

4. Incubation:

-

Inoculate the microtiter plates with the prepared yeast suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

5. Endpoint Determination:

-

The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.

-

For Candida glabrata, which may exhibit a "trailing" phenomenon (reduced but persistent growth at concentrations above the MIC), it is recommended to read the endpoint after 24 hours of incubation.[11] Modification of the medium by reducing the glucose concentration to 0.1% or using glycerol as the carbon source can also help to attenuate this effect.[11]

Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus)

1. Media and Drug Dilution:

-

Follow the same procedures as for yeasts.

2. Inoculum Preparation:

-

Grow the fungal isolate on potato dextrose agar at 35°C for 5-7 days to encourage conidial formation.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

3. Incubation:

-

Inoculate the microtiter plates and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

4. Endpoint Determination:

-

The MIC is the lowest concentration of this compound that shows complete inhibition of growth.

Caption: Workflow for this compound in vitro susceptibility testing.

Quality Control

To ensure the accuracy and reproducibility of the susceptibility testing results, it is essential to include quality control (QC) strains with known MIC values in each test run. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The obtained MIC values for these strains should fall within the established reference ranges.

Conclusion

This compound is a promising antifungal candidate with a novel mechanism of action and a potent, broad-spectrum activity. The standardized protocols outlined in this document are intended to facilitate consistent and reliable in vitro susceptibility testing, which is fundamental for the ongoing evaluation and development of this compound. Adherence to these methodologies will ensure the generation of high-quality, comparable data across different research and clinical laboratory settings.

References

- 1. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Assessing the In Vivo Efficacy of T-2307 (ATI-2307)

Introduction

T-2307, now under development as ATI-2307, is a novel investigational arylamidine antifungal agent with a broad spectrum of activity against clinically significant fungal pathogens, including resistant strains of Candida, Cryptococcus, and Aspergillus species.[1][2][3] Its unique mechanism of action, which involves the selective disruption of fungal mitochondrial function, makes it a promising candidate for treating invasive fungal infections.[4][5] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established murine models of disseminated fungal disease, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound exhibits a novel mechanism of action distinct from existing antifungal classes.[5] The compound is actively transported into fungal cells via specific polyamine transporters.[6][7] Once inside the cell, this compound targets the mitochondria, where it inhibits the function of respiratory chain complexes III and IV.[6][7] This inhibition leads to a collapse of the mitochondrial membrane potential, a subsequent decrease in intracellular ATP levels, and ultimately, fungal cell death due to energy depletion.[6][7] Notably, this compound demonstrates high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a favorable therapeutic window.[5][8]

Caption: Hypothesized mechanism of action for this compound in fungal cells.

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol details a widely used method to evaluate the efficacy of this compound against systemic infections caused by Candida species, including C. albicans, C. glabrata, and C. auris.[4][9]

Objective

To determine the in vivo efficacy of this compound in reducing fungal burden and improving survival in a neutropenic mouse model of disseminated candidiasis.

Materials

-

Animals: 4-week-old male, specific-pathogen-free (SPF) ICR mice.[9]

-

Fungal Strains: Clinically relevant strains of Candida albicans, Candida glabrata, or Candida auris.

-

Reagents:

-

Cyclophosphamide for inducing neutropenia.

-

This compound, synthesized and prepared in a suitable vehicle (e.g., sterile saline).

-

Comparator antifungals (e.g., micafungin, amphotericin B, fluconazole).

-

Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) medium.[9]

-

Sterile, pyrogen-free 0.9% saline.

-

Experimental Procedure

-

Animal Acclimatization & Immunosuppression:

-

Acclimatize mice for at least 7 days before the experiment.

-

To establish a neutropenic model, administer cyclophosphamide intraperitoneally (e.g., 150-200 mg/kg) at 4 days and 1 day prior to infection. This is a common method for creating susceptibility to fungal infections.

-

-

Inoculum Preparation:

-

Culture the desired Candida strain on an SDA plate at 35°C for 24 hours.[9]

-

Harvest cells and suspend them in sterile saline.

-

Wash the cells twice by centrifugation and resuspend in sterile saline.

-

Adjust the final inoculum concentration to approximately 1 x 10⁶ cells/mL using a hemocytometer.

-

-

Infection:

-

Inject 0.1 mL of the prepared fungal suspension intravenously (IV) via the lateral tail vein.

-

-

Treatment Administration:

-

Endpoint Analysis:

-

Survival Study: Monitor mice daily for morbidity and mortality for up to 21 days post-infection. Survival curves can be analyzed using the log-rank test.[1]

-

Fungal Burden Study:

-

On a predetermined day (e.g., Day 8 post-infection), euthanize a subset of mice from each group.[10]

-

Aseptically harvest target organs (typically kidneys and/or brain).[4][9]

-

Weigh the organs, homogenize them in sterile saline, and perform serial dilutions.

-

Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

-

Count the resulting colonies to determine the number of colony-forming units (CFU) per gram of tissue.

-

-

Caption: General experimental workflow for assessing in vivo antifungal efficacy.

Summary of In Vivo Efficacy Data (Candidiasis)

| Fungal Species | Mouse Model | This compound Dose (mg/kg/day) | Key Efficacy Endpoint | Reference(s) |

| C. albicans | Neutropenic, Systemic | 0.00755 (ED₅₀) | 50% survival | [1][4][11] |

| C. albicans | Neutropenic, Systemic | 0.02 | 100% survival | [4] |

| C. glabrata | Neutropenic, Systemic | 0.05 | Significant CFU reduction in kidneys | [9][12] |

| C. glabrata (Echinocandin-Resistant) | Systemic | 0.75, 1.5, 3, 6 | Significant CFU reduction in kidneys at all doses | [10] |

| C. auris (Fluconazole-Resistant) | Neutropenic, Systemic | 3 | Improved survival and reduced kidney fungal burden | [4] |

Protocol 2: Murine Models of Cryptococcosis and Aspergillosis

This protocol adapts the disseminated candidiasis model for assessing this compound efficacy against systemic cryptococcosis and aspergillosis.

Objective

To determine the in vivo efficacy of this compound in murine models of systemic cryptococcosis (C. neoformans), pulmonary cryptococcosis (C. gattii), and disseminated aspergillosis (A. fumigatus).

Methodological Adaptations

-

Infection Route:

-

Endpoint Analysis:

-

For systemic infections , the primary organs for fungal burden analysis are the brain and kidneys for Cryptococcus and the kidneys for Aspergillus.[4][13]

-

For pulmonary infections , the primary organ for fungal burden analysis is the lungs.[13]

-

Survival studies for cryptococcosis may require a longer observation period (e.g., up to 22 days or more).[1]

-

-

Treatment Timing:

-

Efficacy can be assessed in both prophylactic/early treatment models (therapy started 2 hours post-infection) and delayed treatment models (therapy started 14 days post-infection) to simulate different clinical scenarios.[13]

-

Summary of In Vivo Efficacy Data (Cryptococcosis & Aspergillosis)

| Fungal Species | Infection Model | This compound Dose (mg/kg/day) | Key Efficacy Endpoint | Reference(s) |

| C. neoformans | Neutropenic, Systemic | 0.117 (ED₅₀) | 50% survival | [1][4][11] |

| C. neoformans | Neutropenic, Systemic | 0.1, 0.3, 1.0 | 60%, 70%, and 100% survival, respectively | [3][4] |

| C. gattii | Pulmonary | 1.0 | Significant CFU reduction in lungs and brain (delayed therapy) | [13] |

| A. fumigatus | Neutropenic, Systemic | 0.391 (ED₅₀) | 50% survival | [1][11][14] |

| A. fumigatus | Neutropenic, Systemic | 1.0, 3.0 | 90% and 100% survival, respectively | [4] |

References

- 1. journals.asm.org [journals.asm.org]

- 2. appilitherapeutics.com [appilitherapeutics.com]

- 3. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

T-2307: Application Notes and Protocols for the Treatment of Fluconazole-Resistant Candida

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2307 is a novel investigational arylamidine antifungal agent demonstrating potent activity against a broad spectrum of fungal pathogens, including clinically significant Candida species that exhibit resistance to first-line therapies such as fluconazole.[1][2] Structurally similar to pentamidine, this compound possesses a unique mechanism of action, selectively targeting fungal mitochondria, which confers its efficacy against strains resistant to other antifungal classes.[3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the evaluation of this compound against fluconazole-resistant Candida.

Mechanism of Action

This compound's antifungal activity stems from its ability to selectively disrupt mitochondrial function in yeast cells.[5] The agent is actively transported into the fungal cell via a polyamine transporter.[4] Once inside, this compound inhibits the mitochondrial respiratory chain, specifically targeting complexes III and IV.[3][4] This inhibition leads to a collapse of the mitochondrial membrane potential, a subsequent decrease in intracellular ATP production, and ultimately, fungal cell death.[1][4] Notably, this compound shows high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a favorable therapeutic window.[5]

Caption: Mechanism of action of this compound in fungal cells.

Data Presentation

In Vitro Susceptibility of Fluconazole-Resistant Candida to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various fluconazole-resistant Candida species. Data is compiled from multiple studies and demonstrates the potent activity of this compound, irrespective of the resistance profile to other antifungals.

| Candida Species | Resistance Profile | No. of Isolates | This compound MIC Range (µg/mL) | This compound Geometric Mean MIC (µg/mL) | Reference(s) |

| C. albicans | Fluconazole-Resistant | Multiple | 0.0005 - 0.001 | Not Reported | [6] |

| C. glabrata | Echinocandin-Resistant | 17 | Not Reported | 0.0083 | [7] |

| C. glabrata | All isolates | 42 | Not Reported | 0.0135 | [7] |

| C. auris | Often multi-drug resistant | 23 | ≤0.008 - 0.015 | Not Reported | [8] |

In Vivo Efficacy of this compound in Murine Models of Invasive Candidiasis

The in vivo efficacy of this compound has been demonstrated in murine models of disseminated candidiasis caused by fluconazole-resistant Candida strains.

| Candida Species & Strain | Mouse Model | This compound Dosage (mg/kg/day) | Outcome | Reference(s) |

| C. albicans TIMM 1623 | Systemic Infection | 0.00755 (ED₅₀) | 50% effective dose | [9] |

| C. albicans (wild-type) | Neutropenic Systemic | 0.02 | 100% survival | [3] |

| C. glabrata ATCC 90030 | Disseminated Candidiasis | 0.05 | Significant decrease in kidney fungal burden (P < 0.05) | [2] |

| C. auris (clinical isolate) | Neutropenic Disseminated | 3 | 70% survival at 21 days; significant reduction in kidney fungal burden (P < 0.01) | [5][10] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.

Materials:

-

This compound powder

-

Candida isolates (including fluconazole-resistant strains)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline

-

Sabouraud Dextrose Agar (SDA) plates

-

Incubator (35°C)

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in RPMI 1640 medium to achieve a 2X working concentration. Perform serial two-fold dilutions in 96-well plates to obtain a range of concentrations.

-

Inoculum Preparation: a. Subculture the Candida isolate on an SDA plate and incubate at 35°C for 24 hours. b. Select a few colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the serially diluted this compound, as well as to a growth control (drug-free) well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[8] For some species like C. glabrata, trailing growth may be observed; in such cases, reading at 24 hours is recommended, or alternative methods like using Alamar blue or modified media with lower glucose concentrations can be employed to obtain a clearer endpoint.[2]

Protocol 2: In Vivo Efficacy in a Neutropenic Murine Model of Disseminated Candidiasis

This protocol describes a common workflow for evaluating the in vivo efficacy of this compound against a fluconazole-resistant Candida strain.

Caption: Workflow for in vivo efficacy testing of this compound.

Materials:

-

ICR or BALB/c mice (female, 4-6 weeks old)

-

Fluconazole-resistant Candida strain

-

Immunosuppressive agent (e.g., 5-fluorouracil or cyclophosphamide)

-

This compound for injection

-

Vehicle control (e.g., sterile saline)

-

SDA plates

-

Tissue homogenizer

Procedure:

-

Immunosuppression: Render mice neutropenic by administering a single dose of 5-fluorouracil (e.g., 150 mg/kg) or cyclophosphamide (e.g., 200 mg/kg) via intraperitoneal injection, typically 1-4 days prior to infection.

-

Inoculum Preparation: a. Grow the Candida strain in a suitable broth (e.g., Sabouraud Dextrose Broth) overnight at 35°C. b. Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁵ CFU/mL).

-

Infection: Infect mice via intravenous injection into the lateral tail vein with 0.1 mL of the prepared fungal suspension.

-

Treatment: a. Begin treatment 24 hours post-infection. b. Administer this compound (e.g., at doses ranging from 0.75 to 6 mg/kg) subcutaneously once daily for a predetermined duration (e.g., 7 days).[7] c. A control group should receive the vehicle only.

-

Monitoring and Endpoints: a. Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves. b. Fungal Burden Study: At a specific time point (e.g., day 8 post-infection), euthanize the mice. Aseptically remove kidneys, weigh them, and homogenize in sterile saline. Plate serial dilutions of the homogenate onto SDA plates. Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.

-

Data Analysis: Compare the survival rates between the this compound treated and control groups using the log-rank test. Compare the fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant increase in survival and/or a significant reduction in fungal burden indicates in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application of T-2307 in Cryptococcal Infection Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with potent activity against a broad spectrum of fungal pathogens, including clinically significant yeasts like Cryptococcus neoformans and Cryptococcus gattii.[1][2] These encapsulated yeasts are the causative agents of cryptococcosis, a life-threatening invasive mycosis, particularly in immunocompromised individuals, where it often manifests as meningitis.[3] this compound presents a promising therapeutic candidate due to its unique mechanism of action, which involves the selective disruption of the fungal mitochondrial membrane potential, leading to fungal cell death.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in preclinical models of cryptococcal infection, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound's antifungal activity stems from its ability to selectively target and disrupt the mitochondrial function in fungal cells. The proposed mechanism involves the following key steps:

-

Selective Uptake: this compound is preferentially taken up by fungal cells compared to mammalian cells, which is thought to be mediated by fungal-specific transporter systems.[7][3]

-

Mitochondrial Accumulation: Once inside the fungal cell, this compound accumulates in the mitochondria.

-

Disruption of Mitochondrial Membrane Potential: The primary mode of action is the collapse of the mitochondrial membrane potential (ΔΨm).[4][5][8] This disruption inhibits the function of the electron transport chain, leading to a sharp decrease in ATP production.[9]

-

Cell Death: The depletion of cellular energy ultimately results in fungal cell death.[9]

This selective action on fungal mitochondria contributes to its potent in vitro and in vivo efficacy and favorable safety profile in preclinical studies.[4][8]

Figure 1: Proposed mechanism of action of this compound in fungal cells.

Quantitative Data Summary

The following tables summarize the in vitro activity and in vivo efficacy of this compound against Cryptococcus species from various studies.

In Vitro Susceptibility

| Cryptococcus Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |

| C. neoformans | - | 0.0039 - 0.0625 | - | - | [1][2] |

| C. gattii | 15 | 0.0078 - 0.0625 | 0.0313 | 0.0625 | [10][11] |

MIC₅₀ and MIC₉₀: Minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

In Vivo Efficacy in Murine Models of Cryptococcosis

| Model Type | Cryptococcus Species | This compound Dosage | Treatment Schedule | Outcome | Reference |

| Systemic Infection (Neutropenic) | C. neoformans | 0.1 mg/kg/day | Once daily | 60% survival | [4] |

| Systemic Infection (Neutropenic) | C. neoformans | 0.3 mg/kg/day | Once daily | 70% survival | [4] |

| Systemic Infection (Neutropenic) | C. neoformans | 1 mg/kg/day | Once daily | 100% survival | [4] |

| Systemic Infection | C. neoformans | - | - | ED₅₀ = 0.117 mg/kg | [1][2] |

| Pulmonary Infection | C. gattii | 2 mg/kg/day | Started 2h post-infection | Significant reduction in lung and brain fungal burden | [4][10] |

| Progressed Pulmonary Infection | C. gattii | 1 mg/kg/day | Started 14 days post-infection | Significant reduction in lung and brain fungal burden | [10] |

ED₅₀: 50% effective dose.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Figure 2: Workflow for in vitro antifungal susceptibility testing.

Materials:

-

Cryptococcus isolate

-

This compound powder

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile saline

-

Vortex mixer

Procedure:

-

Inoculum Preparation: a. Subculture the Cryptococcus isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours. b. Select several colonies and suspend them in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve the desired final concentration range.

-

Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a drug-free well for a positive growth control and an uninoculated well for a negative control. c. Incubate the plate at 35°C for 72 hours.

-

MIC Determination: a. After incubation, determine the Minimum Inhibitory Concentration (MIC) visually or using a spectrophotometer. b. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (≥50%) compared to the positive control.

Protocol 2: Murine Model of Systemic Cryptococcosis

This protocol outlines the procedure for establishing a systemic infection in mice to evaluate the efficacy of this compound.

Figure 3: Workflow for the murine model of systemic cryptococcosis.

Materials:

-

Cryptococcus strain (e.g., C. neoformans H99)

-

6-8 week old female BALB/c mice (or other appropriate strain)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Sterile saline

-

Hemocytometer or spectrophotometer

-

Syringes and needles

Procedure:

-

Inoculum Preparation: a. Grow Cryptococcus in Sabouraud dextrose broth at 30°C with shaking for 24-48 hours. b. Wash the yeast cells twice with sterile saline by centrifugation. c. Resuspend the pellet in sterile saline and count the cells using a hemocytometer or spectrophotometer. d. Adjust the final concentration to the desired inoculum size (e.g., 1 x 10⁶ CFU/mL for an injection volume of 100 µL, resulting in 1 x 10⁵ CFU/mouse).

-

Infection: a. Anesthetize the mice if necessary. b. Inject 100 µL of the fungal suspension into the lateral tail vein of each mouse.

-

Treatment: a. Begin treatment at a specified time point (e.g., 2 hours post-infection). b. Administer this compound at the desired dose (e.g., 0.1, 0.3, or 1 mg/kg) via the chosen route (e.g., subcutaneous injection) once daily for the duration of the experiment. c. Administer the vehicle control to the control group.

-

Monitoring and Endpoint: a. Monitor the mice daily for clinical signs of infection (e.g., weight loss, lethargy, neurological signs). b. For survival studies, monitor until a predetermined endpoint or until mice show signs of severe morbidity. c. For fungal burden studies, euthanize mice at specific time points post-infection and proceed to Protocol 3.

Protocol 3: Fungal Burden Quantification in Organs

This protocol describes the method for determining the number of viable fungal cells in target organs.

Materials:

-

Infected mouse organs (e.g., brain, lungs)

-

Sterile phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

Sabouraud dextrose agar plates

-

Incubator (30°C or 37°C)

Procedure:

-

Organ Harvest: a. Aseptically remove the target organs (e.g., brain, lungs) from euthanized mice. b. Weigh each organ.

-